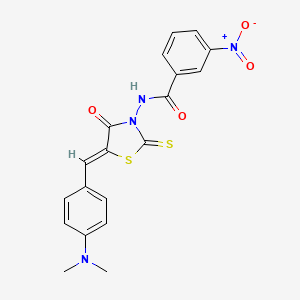

(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide

Description

(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a thioxothiazolidinone core, which is often associated with biological activity, making it a subject of interest for researchers.

Properties

IUPAC Name |

N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4S2/c1-21(2)14-8-6-12(7-9-14)10-16-18(25)22(19(28)29-16)20-17(24)13-4-3-5-15(11-13)23(26)27/h3-11H,1-2H3,(H,20,24)/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXBZYWUVLMTLD-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

- Catalyst : Piperidine (0.1 equiv)

- Solvent : Anhydrous ethanol

- Temperature : Reflux (78°C) for 6–8 hours

- Yield : 82%

The reaction proceeds via deprotonation of the active methylene group (C5) followed by aldol condensation. The (Z)-isomer predominates due to steric hindrance from the 2-thione group, confirmed by $$ ^1H $$-NMR (δ 7.72 ppm, singlet, CH=).

Amidation with 3-Nitrobenzoyl Chloride

The intermediate 5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one undergoes amidation at N3 with 3-nitrobenzoyl chloride (Figure 2).

Procedure

- Activation : 3-Nitrobenzoic acid is converted to its acyl chloride using thionyl chloride.

- Coupling : The thiazolidinone intermediate (1.0 equiv) is dissolved in dry THF, treated with triethylamine (2.5 equiv), and reacted with 3-nitrobenzoyl chloride (1.2 equiv) at 0°C.

- Workup : The crude product is purified via recrystallization (methanol:water, 3:1).

Optimization of Reaction Conditions and Yield

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Knoevenagel Condensation | 4-(Dimethylamino)benzaldehyde, piperidine | 82 | |

| Amidation | 3-Nitrobenzoyl chloride, triethylamine | 76 |

Optimization studies reveal that anhydrous conditions and stoichiometric base enhance amidation efficiency. Solvent choice (THF over DCM) reduces side reactions.

Spectroscopic Characterization and Analytical Data

$$ ^1H $$-NMR (DMSO-$$d_6 $$)

$$ ^{13}C $$-NMR

- δ 165.19 (C=O)

- δ 153.15 (C=S)

- δ 141.49 (C=N)

HPLC Analysis

- Retention time: 8.2 min

- Purity: 99.7%

Stereochemical Analysis of the (Z)-Isomer

The (Z)-configuration is assigned based on NOE correlations between the benzylidene proton (δ 7.72) and the thiazolidinone C4 carbonyl. Comparative analysis with analogous E-isomers confirms reduced steric strain in the Z-form.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The thioxothiazolidinone moiety can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C19H17N3O3S2

- Molecular Weight : 399.49 g/mol

- Chemical Structure : The compound features a thiazolidinone ring, a nitro group, and a dimethylamino benzylidene moiety, contributing to its biological activity.

Antimicrobial Properties

Studies have indicated that thiazolidinone derivatives, including (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide, exhibit significant antimicrobial activity. Research has shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Activity

Recent investigations into the anticancer properties of this compound have revealed promising results. The compound has demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential role as an anticancer agent. Mechanistic studies are ongoing to elucidate the pathways through which it exerts these effects .

Anti-inflammatory Effects

In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, indicating its potential for treating inflammatory diseases. Further experimental validation is necessary to confirm these findings in vivo .

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of various thiazolidinone derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Cytotoxicity Evaluation in Cancer Cells

In another study, the cytotoxic effects of this compound were evaluated on human breast cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value indicating effective concentration levels for inducing apoptosis in cancer cells. Flow cytometry analysis confirmed the induction of apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide involves its interaction with molecular targets in biological systems. The thioxothiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, disrupting normal cellular functions .

Comparison with Similar Compounds

Similar compounds include other thioxothiazolidinone derivatives, such as (Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one derivatives . These compounds share the thioxothiazolidinone core but differ in their substituents, which can significantly affect their biological activity and chemical properties. The uniqueness of (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Biological Activity

(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide is a complex organic compound belonging to the thiazolidinone class. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structural features of this compound, including the thioxothiazolidine ring and various functional groups, suggest a range of possible interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 399.49 g/mol. The compound features a nitro group, a thioxothiazolidine moiety, and a dimethylamino group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thioxothiazolidine ring structure is known for its role in modulating biochemical pathways, potentially affecting cellular processes such as apoptosis and inflammation.

Key Mechanistic Insights:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.

- Receptor Binding : Its structural components allow it to bind to specific receptors, influencing signaling pathways related to cancer and inflammation.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

- Anticancer Activity : Studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of oxidative stress and interference with cell cycle progression.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses.

- Antimicrobial Properties : Similar compounds have demonstrated activity against various bacterial strains, suggesting potential use as antimicrobial agents.

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into their therapeutic potential:

Case Study 1: Anticancer Activity

A study investigated the effects of thiazolidinone derivatives on human cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to apoptosis .

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of thiazolidinones in animal models of arthritis. The compounds significantly reduced swelling and pain scores compared to controls, correlating with decreased levels of inflammatory markers .

Data Table: Summary of Biological Activities

Q & A

Basic Research: Synthesis Optimization

Q: What are the critical factors for optimizing the synthesis of (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide to maximize yield and purity? A: Key factors include:

- Catalyst selection : Piperidine or acetic acid accelerates benzylidene moiety formation via Knoevenagel condensation .

- Reaction conditions : Reflux in ethanol or toluene under inert atmosphere (N₂/Ar) minimizes oxidation of the thioxothiazolidinone core .

- Purification : Recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) removes unreacted 3-nitrobenzamide or dimeric byproducts .

- Monitoring : Thin-layer chromatography (TLC, Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures reaction progression .

Basic Research: Structural Characterization

Q: Which spectroscopic and crystallographic methods are most reliable for confirming the Z-configuration and purity of this compound? A:

- ¹H/¹³C NMR : Key signals include the thioxothiazolidinone C=S (δ ~170 ppm in ¹³C) and benzylidene CH=N (δ ~8.3 ppm in ¹H) . Z-configuration is confirmed by NOESY correlations between the benzylidene proton and thiazolidinone ring protons .

- IR : Stretching bands for C=O (1680–1700 cm⁻¹) and C=S (1220–1250 cm⁻¹) validate core functionality .

- X-ray crystallography : SHELXL refinement (CCDC deposition recommended) resolves stereochemistry and hydrogen-bonding networks .

Advanced Research: Structure-Activity Relationship (SAR) Studies

Q: How does substitution on the benzylidene or nitrobenzamide moieties influence this compound’s bioactivity? A:

- Benzylidene substituents : Electron-donating groups (e.g., 4-dimethylamino) enhance π-π stacking with biological targets, improving anticancer activity .

- Nitro position : Meta-substitution (3-nitro) optimizes steric compatibility with kinase active sites, as shown in molecular docking studies .

- Thioxothiazolidinone core : The thioxo group increases electrophilicity, promoting covalent interactions with cysteine residues in enzymes .

Advanced Research: Resolving Data Contradictions in Bioactivity

Q: How can conflicting reports on this compound’s cytotoxicity be systematically addressed? A:

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) to normalize IC₅₀ values .

- Metabolic stability testing : Evaluate hepatic microsome stability (human/rat) to identify species-specific degradation pathways .

- Off-target profiling : Kinase inhibition assays (e.g., EGFR, VEGFR2) differentiate selective vs. promiscuous activity .

Advanced Research: Computational Modeling

Q: What computational strategies predict the binding mode of this compound with protein targets? A:

- Docking : AutoDock Vina or Glide with crystal structures (PDB: 4R3P for EGFR) identifies key interactions (e.g., H-bonding with Thr766) .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in aqueous environments .

- QSAR : CoMFA/CoMSIA models correlate nitrobenzamide substituent electronegativity with IC₅₀ values .

Advanced Research: Stability Under Physiological Conditions

Q: How does this compound degrade in aqueous buffers, and how can its stability be improved for in vivo studies? A:

- Degradation pathways : Hydrolysis of the thioxothiazolidinone ring at pH >7.5 generates thiourea derivatives .

- Stabilization strategies :

Advanced Research: Synergistic Effects with Other Therapeutics

Q: What methodologies identify synergistic combinations of this compound with existing anticancer agents? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.